molecular formula C17H12Cl2N2OS B2883659 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164458-36-9

2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B2883659
CAS No.: 1164458-36-9
M. Wt: 363.26
InChI Key: FBZCJGMFDNCPAE-MDZDMXLPSA-N
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Description

. This compound features a complex structure with multiple functional groups, making it a subject of interest for scientists exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thioamide, followed by cyclization with formamide to yield the oxadiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and overall structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has shown potential in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in environmental research, such as in the development of new catalysts or sensors, are also promising.

Mechanism of Action

The mechanism by which 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For example, in drug development, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazole: : A structurally similar compound without the phenylethenyl group.

  • 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole: : A compound with a similar oxadiazole core but different substituents.

Uniqueness

2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is unique due to its combination of chlorinated benzyl and phenylethenyl groups attached to the oxadiazole core. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-7-4-8-15(19)13(14)11-23-17-21-20-16(22-17)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZCJGMFDNCPAE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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